molecular formula C12H16F3N3 B1598883 4-(4-Methyl-piperazin-1-yl)-3-trifluoromethyl-phenylamine CAS No. 330796-48-0

4-(4-Methyl-piperazin-1-yl)-3-trifluoromethyl-phenylamine

Cat. No.: B1598883
CAS No.: 330796-48-0
M. Wt: 259.27 g/mol
InChI Key: PRIMSUJUKMYIQS-UHFFFAOYSA-N
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Description

4-(4-Methyl-piperazin-1-yl)-3-trifluoromethyl-phenylamine is a chemical compound that has garnered significant interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-piperazin-1-yl)-3-trifluoromethyl-phenylamine typically involves the reaction of 4-(4-Methyl-piperazin-1-yl)-benzoic acid with trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-piperazin-1-yl)-3-trifluoromethyl-phenylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(4-Methyl-piperazin-1-yl)-3-trifluoromethyl-phenylamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study various biological processes.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Methyl-piperazin-1-yl)-3-trifluoromethyl-phenylamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs) and AMPK-related kinase 5 (ARK5), which play crucial roles in cell cycle regulation and metabolism . By inhibiting these enzymes, the compound can induce apoptosis in tumor cells and modulate various cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methyl-piperazin-1-yl)-3-trifluoromethyl-phenylamine stands out due to its trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N3/c1-17-4-6-18(7-5-17)11-3-2-9(16)8-10(11)12(13,14)15/h2-3,8H,4-7,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRIMSUJUKMYIQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424678
Record name 4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330796-48-0
Record name 4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In 10 mL of dimethylformamide, 300 mg (1.44 mmol) of 2-fluoro-5-nitrobenzotrifluoride was dissolved, and 287 mg (2.88 mmol) of 4-methylpiperazine and 792 mg (5.76 mmol) of potassium carbonate were added thereto and the mixture solution was heated at 70° C. for three hours with vigorous stirring. After cooling, the reaction solution was poured into a saturated sodium bicarbonate solution and extracted with ethyl acetate, and the extract was washed with a saturated sodium chloride solution, and the obtained organic layer as such was used as a substrate in the subsequent catalytic reduction. To the organic layer, 10 mg of 10% palladium carbon was added and the mixture was stirred at room temperature for 16 hours in a hydrogen atmosphere at normal pressures. The catalyst was removed by filtration and the filtrate was concentrated and purified by silica gel column chromatography to obtain 350 mg (94%) of a target product as a brown solid.
Quantity
287 mg
Type
reactant
Reaction Step One
Quantity
792 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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